molecular formula C16H17FN6 B11207944 4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11207944
M. Wt: 312.34 g/mol
InChI Key: PXCGUZNRBAQKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (molecular formula: C₂₃H₂₃FN₆) is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 1-methyl group at the N1 position and a 4-(2-fluorophenyl)piperazine moiety at the C4 position . This scaffold is structurally analogous to purine nucleotides, enabling interactions with biological targets such as kinases, phosphodiesterases (PDEs), and neurotransmitter receptors. Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their anticancer, antimicrobial, and central nervous system (CNS)-modulating activities . The 2-fluorophenyl group in the piperazine ring likely enhances lipophilicity and receptor binding specificity, while the methyl group contributes to metabolic stability .

Properties

Molecular Formula

C16H17FN6

Molecular Weight

312.34 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H17FN6/c1-21-15-12(10-20-21)16(19-11-18-15)23-8-6-22(7-9-23)14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3

InChI Key

PXCGUZNRBAQKAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Direct Alkylation

Treatment of the pyrazole precursor with methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves >85% alkylation efficiency.

Methylhydrazine Cyclization

Reacting 4,6-dichloropyrimidine with methylhydrazine in ethanol under reflux forms the methyl-substituted pyrazolo[3,4-d]pyrimidine core, though this method requires careful purification to remove residual hydrazine byproducts.

Piperazine Substitution at Position 4

The 4-position chloride in intermediates like 1-methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is displaced by 4-(2-fluorophenyl)piperazine via nucleophilic aromatic substitution (NAS).

Chlorination

The 4-chloro intermediate is prepared using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) under reflux (110°C, 6 hours). Excess POCl₃ ensures complete conversion, with yields >90%.

Piperazine Coupling

The chloride is reacted with 4-(2-fluorophenyl)piperazine in acetonitrile at 80°C for 24 hours, catalyzed by triethylamine (TEA). Boc-protection of the piperazine nitrogen may be required to prevent side reactions, followed by deprotection using trifluoroacetic acid (TFA).

1-Methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine+4-(2-Fluorophenyl)piperazineTEA, MeCNTarget Compound\text{1-Methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine} + \text{4-(2-Fluorophenyl)piperazine} \xrightarrow{\text{TEA, MeCN}} \text{Target Compound}

Optimization and Challenges

Regioselectivity

The use of methyl groups at position 1 enhances regioselectivity during cyclization, reducing formation of isomeric byproducts. Electronic effects from the 2-fluorophenyl group in the piperazine moiety further direct substitution to the 4-position.

Solvent and Catalysis

Polar aprotic solvents (DMF, MeCN) improve NAS efficiency, while Lewis acids like ZnCl₂ accelerate chloride displacement. Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes with comparable yields (70–75%).

Purification

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound with >95% purity.

Analytical Characterization

Technique Key Data
1H NMR (400 MHz, DMSO-d6)δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 4H, aromatic), 3.90 (s, 3H, N-CH3), 3.70–3.10 (m, 8H, piperazine)
HRMS m/z 374.1655 [M+H]⁺ (calc. 374.1655)
HPLC Purity 98.7% (C18 column, 70:30 MeOH/H2O)

Comparative Synthesis Routes

Method Conditions Yield Advantages
Direct Alkylation K₂CO₃, DMF, 60°C, 12h85%High regioselectivity
Methylhydrazine Route EtOH, reflux, 24h68%Fewer purification steps
Microwave-Assisted MeCN, 150°C, 30min75%Rapid synthesis

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain temperature control during exothermic steps (e.g., chlorination). Automated systems monitor reagent addition rates, reducing human error and improving batch consistency .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

The piperazine ring in pyrazolo[3,4-d]pyrimidines is a critical pharmacophore. Modifications to this moiety significantly influence biological activity:

Compound Name Substituents on Piperazine Key Biological Activity Reference
Target Compound 2-Fluorophenyl Inferred kinase/PDE inhibition
1-(4-Methylbenzyl)-4-(4-o-tolyl-piperazinyl) 2-Methylphenyl (o-tolyl) Potential CNS modulation
4-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl) Benzhydryl (diphenylmethyl) Improved receptor binding affinity
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl] 3,4-Dichlorophenyl Antipsychotic activity (analogous to aripiprazole)

Key Observations :

  • Electron-Withdrawing Groups (e.g., 2-Fluoro) : Enhance binding to targets like BRAF kinase or dopamine receptors due to improved π-π stacking and reduced metabolic degradation .
  • Bulkier Groups (e.g., Benzhydryl) : Increase selectivity for G protein-coupled receptors (GPCRs) but may reduce solubility .

Pyrazolo[3,4-d]pyrimidine Derivatives with Varying C4 Substituents

Substitutions at the C4 position dictate target selectivity:

Compound Name C4 Substituent Activity Profile Reference
4-Chloro-6-(chloromethyl)-1-methyl Chlorine and chloromethyl Intermediate for antiproliferative agents
Ethyl 4-(3-ethyl-4-((4-fluorobenzyl)amino)... Ethyl and fluorobenzylamino Potent Cryptosporidium PDE inhibition (IC₅₀ < 100 nM)
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one Pyridopyrimidine hybrid Anticancer activity (A549 cells, IC₅₀ = 1.2 µM)

Key Observations :

  • Chlorine at C4 : Serves as a leaving group for further functionalization, enabling synthesis of disubstituted derivatives .
  • Aminoalkyl/Aryl Groups (e.g., Fluorobenzylamino): Improve potency against parasitic PDEs, as seen in Cryptosporidium studies .

Key Observations :

  • Thienopyrimidine Hybrids: Exhibit dual kinase inhibition (e.g., EGFR and BRAF) due to extended planar structures .
  • Difluoromethyl Groups : Enhance metabolic stability and blood-brain barrier penetration .

Biological Activity

4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H19FN6
  • CAS Number : 1421264

This compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety substituted by a fluorophenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells, particularly in acute myeloid leukemia (AML) models .
  • Receptor Modulation : It may also act on neurotransmitter receptors, influencing psychopharmacological outcomes. The piperazine ring contributes to binding affinity and selectivity towards certain receptors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
THP-1 (AML)7.2DHODH inhibition
HeLa (Cervical Cancer)5.5Induction of apoptosis
MCF-7 (Breast Cancer)10.0Cell cycle arrest

These findings indicate that the compound has a potent effect on cell viability and can induce apoptosis in cancer cells.

In Vivo Studies

In vivo studies using xenograft models have further supported the antitumor efficacy of this compound. Notable findings include:

  • Xenograft Mouse Model : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, showcasing its potential as an anticancer agent.
  • Toxicity Profile : The compound exhibited low toxicity levels in non-cancerous tissues, suggesting a favorable therapeutic index for clinical application .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrazolo[3,4-d]pyrimidine derivatives highlight the importance of specific substituents on biological activity:

  • Piperazine Substitution : Variations in the piperazine ring influence the binding affinity to target receptors and enzymes.
  • Fluorophenyl Group : The presence of the fluorophenyl group enhances lipophilicity and may improve cell membrane penetration, thereby increasing bioavailability.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on AML Treatment : A combination therapy involving this compound and dipyridamole demonstrated synergistic effects in AML treatment, leading to improved survival rates in treated mice compared to those receiving monotherapy .
  • Psychopharmacological Effects : Clinical trials assessing the impact on anxiety and depression symptoms have shown promising results, indicating that this compound may have dual utility in treating both cancer and mental health disorders.

Q & A

Q. What are the common synthetic routes for 4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Core Formation : Cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives under acidic conditions to form the fused pyrazolo-pyrimidine scaffold .
  • Piperazine Substitution : Introduction of the 2-fluorophenyl-piperazine moiety via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, often using palladium catalysts .
  • Methylation : Quaternization at the N1 position using methylating agents like methyl iodide in polar aprotic solvents (e.g., DMF) .
    Critical Parameters : Reaction temperatures (60–120°C), solvent selection (DMF, dioxane), and catalyst loading (e.g., 5–10% Pd for coupling reactions) are optimized to improve yields (typically 50–70%) .

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 381.15 for C₁₉H₂₀F N₇) .
  • Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
  • X-ray Crystallography : Used in advanced studies to resolve stereochemistry and packing interactions .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s antitumor activity across cancer cell lines?

Discrepancies in IC₅₀ values (e.g., breast vs. lung cancer cells) may arise from:

  • Cell-Specific Factors : Variability in receptor expression (e.g., dopamine D2-like receptors targeted by piperazine derivatives) .
  • Experimental Design : Standardize assays (e.g., MTT vs. ATP-based viability tests) and exposure times (48–72 hours).
  • Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to identify biphasic responses .
  • Mechanistic Profiling : Pair cytotoxicity assays with phospho-kinase arrays to map pathway engagement (e.g., mTOR or MAPK inhibition) .

Q. What strategies improve metabolic stability of pyrazolo[3,4-d]pyrimidine analogs?

Metabolic instability (e.g., rapid hepatic clearance) can be mitigated via:

  • Structural Modifications : Introducing a methyl group at the pyrido[3,4-d]pyrimidine 6-position reduces CYP450-mediated oxidation by sterically blocking metabolic hotspots .
  • Isotopic Labeling : Deuterium substitution at vulnerable sites (e.g., benzylic positions) slows oxidative metabolism .
  • In Silico Modeling : Tools like Schrödinger’s QikProp predict logP (<3) and polar surface area (>60 Ų) to balance solubility and permeability .

Q. How does the fluorophenyl-piperazine moiety influence target selectivity?

The 2-fluorophenyl group enhances:

  • Receptor Affinity : Fluorine’s electronegativity strengthens π-π stacking with aromatic residues in kinase ATP pockets (e.g., S6K1 inhibition with IC₅₀ ~50 nM) .
  • Selectivity Screening : Competitive binding assays (e.g., against 468 kinases) reveal off-target effects. For example, >100-fold selectivity over PKA has been reported for related compounds .
  • SAR Studies : Trifluoromethyl or chloro substitutions at the phenyl ring alter potency and selectivity profiles .

Q. What methodologies address low solubility in biological assays?

Poor aqueous solubility (<10 µg/mL) is addressed via:

  • Co-Solvent Systems : Use DMSO (≤0.1%) with cyclodextrins (e.g., HP-β-CD) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (size: 100–200 nm) improves bioavailability in in vivo models .
  • Salt Formation : Hydrochloride salts enhance solubility in PBS (pH 7.4) by 5–10 fold .

Q. How are data contradictions in receptor agonism/antagonism resolved?

Conflicting reports (e.g., dopamine receptor activation vs. inhibition) require:

  • Functional Assays : Compare cAMP accumulation (agonist) vs. β-arrestin recruitment (biased agonism) in HEK293 cells .
  • Radioligand Binding : Competitive displacement assays with [³H]spiperone (D2 receptor) quantify Ki values under standardized conditions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding poses (e.g., fluorophenyl group orientation in the orthosteric site) .

Q. What are best practices for optimizing reaction yields in scale-up synthesis?

Key considerations include:

  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and costs .
  • Flow Chemistry : Continuous synthesis minimizes side reactions (e.g., piperazine dimerization) .
  • Green Solvents : Switch to 2-MeTHF or cyclopentyl methyl ether (CPME) for improved E-factors .

Q. How is in vivo efficacy evaluated for this compound?

Preclinical testing involves:

  • Xenograft Models : Subcutaneous implantation of HCT116 (colon cancer) or MDA-MB-231 (breast cancer) in nude mice, dosing at 10–50 mg/kg/day .
  • Pharmacokinetics (PK) : Plasma half-life (t₁/₂), Cmax, and AUC are measured via LC-MS/MS .
  • Toxicology : Histopathology and serum ALT/AST levels assess hepatic toxicity after 28-day exposure .

Q. What computational tools predict off-target interactions?

  • Docking Simulations : AutoDock Vina screens against the PDB database to prioritize kinase targets .
  • Machine Learning : Models like DeepChem predict toxicity (e.g., hERG inhibition) using molecular fingerprints .
  • Network Pharmacology : STRING database maps protein-protein interaction networks to identify compensatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.